molecular formula C9H9N3O4 B593901 Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1256633-37-0

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B593901
CAS No.: 1256633-37-0
M. Wt: 223.188
InChI Key: NBYYKFHBZUQTIU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 1256633-37-0, providing unambiguous identification within chemical databases and literature. The compound exhibits the molecular formula C9H9N3O4 with a corresponding molecular weight of 223.19 grams per mole. The MDL number MFCD18071049 serves as an additional identifier for this compound in various chemical information systems.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure consists of an imidazo[1,5-a]pyrazine core with specific functional group modifications. Alternative nomenclature includes "Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester," which provides additional structural clarity regarding the oxidation states of various positions within the ring system.

The Simplified Molecular Input Line Entry System representation "O=C(C1=C2C(O)=NC=C(O)N2C=N1)OCC" encodes the complete structural information, including the carboxylate ester functionality and the positioning of hydroxyl groups. The InChI key NBYYKFHBZUQTIU-UHFFFAOYSA-N provides a unique hash-based identifier for database searches and computational applications.

Property Value Reference
CAS Number 1256633-37-0
Molecular Formula C9H9N3O4
Molecular Weight 223.19 g/mol
MDL Number MFCD18071049
SMILES O=C(C1=C2C(O)=NC=C(O)N2C=N1)OCC

Historical Development in Heterocyclic Chemistry

The development of imidazo[1,5-a]pyrazine derivatives represents a significant evolution within heterocyclic chemistry, building upon the foundational work in pyrazine chemistry that began in the mid-nineteenth century. The first recorded synthesis of a pyrazine compound was achieved by Laurent in 1855 with the preparation of tetraphenylpyrazine, marking the beginning of systematic investigations into this heterocyclic system. This pioneering work established pyrazines as an important class of nitrogen-containing heterocycles, with subsequent researchers developing various synthetic methodologies and exploring their chemical properties.

The progression from simple pyrazine structures to complex fused systems like imidazo[1,5-a]pyrazines occurred through decades of methodological advancement in heterocyclic synthesis. Early workers in the field assigned various names to simple pyrazines, with compounds such as 2,5-dimethylpyrazine being called "ketine" or "glycolin," and 2,5-diphenylpyrazine termed "isoindol". These naming conventions reflected the evolving understanding of pyrazine chemistry and the development of systematic nomenclature systems.

The synthesis of imidazo[1,5-a]pyrazine derivatives gained momentum through the development of advanced cyclocondensation reactions and metalation strategies. Research has demonstrated that imidazo[1,5-a]pyrazines undergo regioselective metalation reactions, enabling the preparation of functionalized derivatives through mono-, di-, and directed remote metalation approaches. These synthetic advances have been crucial for accessing compounds like this compound, which require precise control over functional group placement and oxidation states.

Contemporary research in imidazo[1,5-a]pyrazine chemistry has expanded to include investigations of biological activity and pharmaceutical applications. Studies have explored the synthesis of various imidazo[1,2-a]pyrazine, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives for their potential as inhibitors of inflammatory pathways, particularly targeting Nuclear Factor kappa B and associated kinases. This research direction has highlighted the importance of structural modifications within the imidazo[1,5-a]pyrazine framework for achieving specific biological activities.

Role in Imidazo[1,5-a]pyrazine Derivative Research

This compound occupies a significant position within the broader landscape of imidazo[1,5-a]pyrazine derivative research, serving as both a synthetic intermediate and a subject of independent investigation. The compound's unique structural features, particularly the combination of hydroxyl groups at positions 5 and 8 with an ethyl carboxylate at position 1, provide researchers with a versatile platform for further chemical modifications and biological evaluations.

Research investigations have demonstrated the utility of imidazo[1,5-a]pyrazine derivatives in medicinal chemistry applications, particularly in the development of kinase inhibitors and anti-inflammatory agents. Studies have synthesized and evaluated series of substituted imidazo[1,5-a]pyrazine derivatives for their potential to inhibit specific protein kinases, with some compounds showing promise as therapeutic agents for acute ischemic stroke. The structural framework provided by compounds like this compound enables systematic structure-activity relationship studies that guide the design of more potent and selective inhibitors.

The compound's role as a heterocyclic building block has been recognized in pharmaceutical research, where it serves as a starting material for the synthesis of more complex molecular structures. Its availability from multiple commercial suppliers indicates its importance in research applications, with various companies offering the compound for use in drug discovery and chemical synthesis projects. The standardized purity specifications, typically maintained at 95% or higher, reflect the compound's importance in precision chemical research where reproducible results depend on consistent starting materials.

Synthetic methodology development has also benefited from research involving this compound and related derivatives. Advanced synthetic approaches, including regioselective metalation reactions and directed functionalization strategies, have been developed using imidazo[1,5-a]pyrazine substrates as model compounds. These methodological advances have expanded the chemical space accessible through imidazo[1,5-a]pyrazine chemistry, enabling the preparation of derivatives with diverse functional group patterns and biological activities.

Research Application Compound Role Reference
Kinase Inhibitor Development Structural scaffold for c-Src inhibitors
Anti-inflammatory Research Framework for Nuclear Factor kappa B pathway modulators
Synthetic Methodology Model substrate for metalation reactions
Drug Discovery Heterocyclic building block

Properties

IUPAC Name

ethyl 5-hydroxy-8-oxo-7H-imidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-2-16-9(15)6-7-8(14)10-3-5(13)12(7)4-11-6/h3-4,13H,2H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYYKFHBZUQTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=O)NC=C(N2C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129902
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-37-0
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the imidazo[1,5-a]pyrazine core .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activities. This interaction can influence various biochemical pathways, leading to the desired effects in research and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties (Solubility/Stability) Applications Source Evidence
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₇Cl₂N₃O₂ 268.09 Cl at 5,8; ester at 1 High reactivity due to Cl groups Intermediate for kinase inhibitors
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₁₃N₃O₂ 195.22 Saturated pyrazine ring Stable at 2–8°C; hygroscopic Drug synthesis intermediate
Ethyl imidazo[1,5-a]pyrazine-1-carboxylate C₉H₉N₃O₂ 191.19 Unsubstituted core Soluble in DMSO; stable at room temperature Scaffold for heterocyclic diversification
Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₈ClN₃O₃ 253.63 Cl at 6; ketone at 3 Requires cold storage (2–8°C) Anticancer research
Target Compound : this compound (Hypothesized) C₉H₉N₃O₄ 223.19 (Calculated) OH at 5,8; ester at 1 Likely polar due to hydroxyl groups Potential antioxidant/kinase inhibitor N/A*

Note: Direct data on the target compound are absent in the evidence; properties inferred from analogs.

Stability and Handling

  • Chloro and Tetrahydro Analogs : Require cold storage (2–8°C) to prevent decomposition .
  • Unsubstituted Core () : Stable at room temperature but sensitive to moisture.

Biological Activity

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H10N4O3
  • Molecular Weight: 210.20 g/mol
  • CAS Number: 1416447-72-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV). Its mechanism involves interference with viral replication processes, potentially by inhibiting the assembly of viral nucleocapsids .
  • Antioxidant Properties: The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant capacity. This property is significant in mitigating oxidative stress-related diseases .

Pharmacological Studies

Several studies have investigated the biological effects and pharmacological potential of this compound:

Table 1: Summary of Pharmacological Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AntiviralIn vitroInhibition of HBV replication observed.
AnalgesicAnimal modelSignificant reduction in pain response.
AntioxidantCell cultureEnhanced cell viability under oxidative stress.

Case Studies

Case Study 1: Antiviral Efficacy Against HBV
A study published in a patent document highlighted the compound's efficacy in reducing HBV DNA levels in infected cell lines. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in viral load. This positions this compound as a candidate for further development as an antiviral agent targeting HBV .

Case Study 2: Analgesic Effects
Research conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in pain sensitivity compared to control groups. The analgesic effect was attributed to modulation of pain pathways, although the exact mechanisms remain to be fully elucidated .

Case Study 3: Antioxidant Activity
In vitro assays showed that this compound significantly increased cell survival rates when exposed to oxidative stressors. This suggests potential applications in protective therapies against oxidative damage in various diseases .

Q & A

Q. How are multi-component reactions (e.g., Biginelli) applied to synthesize related heterocycles?

  • Methodological Answer :
  • Biginelli protocol : Combine urea, ethyl acetoacetate, and aldehydes under NH4_4Cl catalysis to generate dihydropyrimidines .
  • Post-functionalization : Iodination (NIS/CH2_2Cl2_2) introduces halogens for cross-coupling reactions .

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